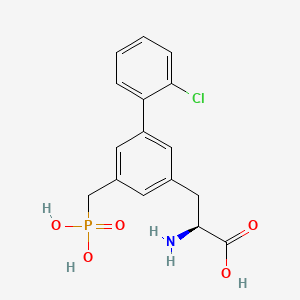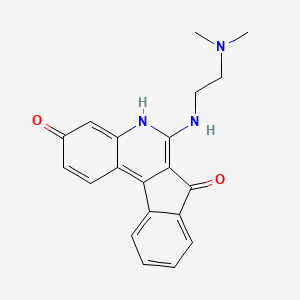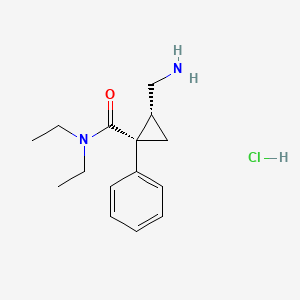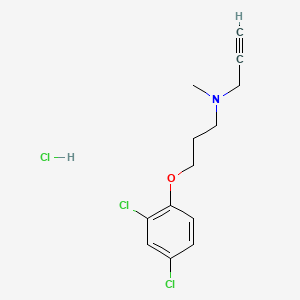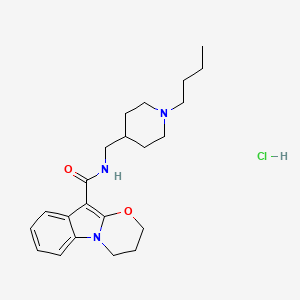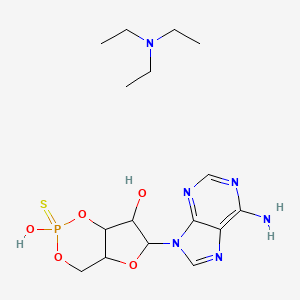
RP-cAMPS
説明
RP-cAMPS is an analogue of the natural signal molecule cyclic AMP. In this analogue, one of the two exocyclic oxygen atoms in the cyclic phosphate moiety is replaced by sulfur . It is a potent, competitive antagonist of cAMP-induced activation of cAMP-dependent protein kinases type I and II .
Molecular Structure Analysis
RP-cAMPS is a cAMP analog where a phosphate oxygen has been exchanged for sulfur, generating a chiral phosphorothioate . The molecular formula of RP-cAMPS is C10H11N5O5PS .Chemical Reactions Analysis
RP-cAMPS is resistant to hydrolysis by phosphodiesterases . It acts as a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by interacting with cAMP binding sites on the regulatory subunits .Physical And Chemical Properties Analysis
RP-cAMPS has a molecular weight of 446.5 . It is hygroscopic and tends to form a transparent film on the bottom of the tube . It is also noted that RP-cAMPS has sufficient stability at room temperature .科学的研究の応用
Application in Endocrinology
- Scientific Field : Endocrinology .
- Summary of the Application : RP-cAMPS is used to study the cAMP dependence of first-phase glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells .
- Methods of Application : In dynamic perifusion assays of human or rat islets, a step-wise increase of glucose concentration leads to biphasic insulin secretion . A novel highly membrane permeable para-acetoxybenzyl (pAB) ester prodrug that is a bioactivatable derivative of the cAMP antagonist adenosine-3′,5′-cyclic monophosphorothioate, Rp-isomer (Rp-cAMPS) is used .
- Results or Outcomes : The first-phase kinetic component of GSIS is cAMP-dependent, as revealed through the use of the prodrug . Under these conditions, Rp-8-Br-cAMPS-pAB inhibits first-phase GSIS by up to 80%. Surprisingly, second-phase GSIS is inhibited to a much smaller extent (≤20%) .
Application in Neuroscience
- Scientific Field : Neuroscience .
- Summary of the Application : RP-cAMPS is used to study the role of the cAMP pathway in early long-term potentiation (LTP) at the Schaffer collateral synapses on CA1 hippocampal pyramidal cells .
- Methods of Application : Bath application of the PKA inhibitor H89 suppressed the early LTP induced by a single tetanus . Similarly, the LTP induced by a pairing protocol was decreased by postsynaptic intracellular perfusion of the peptide PKA inhibitor PKI (6–22) amide .
- Results or Outcomes : The decrease of LTP produced by these inhibitors was evident immediately after induction . These results indicate that PKA is important in early LTP, that its locus of action is postsynaptic, and that it does not act merely by enhancing the depolarization required for LTP induction .
Application in Cellular/Molecular Neuroscience
- Scientific Field : Cellular/Molecular Neuroscience .
- Summary of the Application : RP-cAMPS is used to study the role of the cAMP pathway in early Long-Term Potentiation (LTP) at the Schaffer collateral synapses on CA1 hippocampal pyramidal cells .
- Methods of Application : Bath application of the PKA inhibitor H89 suppressed the early LTP induced by a single tetanus. Similarly, the LTP induced by a pairing protocol was decreased by postsynaptic intracellular perfusion of the peptide PKA inhibitor PKI (6–22) amide .
- Results or Outcomes : The decrease of LTP produced by these inhibitors was evident immediately after induction. These results indicate that PKA is important in early LTP, that its locus of action is postsynaptic, and that it does not act merely by enhancing the depolarization required for LTP induction .
Application in Cyclic Nucleotide Research
- Scientific Field : Cyclic Nucleotide Research .
- Summary of the Application : RP-cAMPS is a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by cAMP (IC 50 =4.9 µM). Its cell permeability and complete resistance to cyclic nucleotide phosphodiesterases make it a unique tool for studying cAMP-dependent signaling .
- Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .
- Results or Outcomes : RP-cAMPS is significantly more lipophilic as compared to cAMP and thus has unique properties that make it a valuable tool for studying cAMP-dependent signaling .
Application in Stem Cell Research
- Scientific Field : Stem Cell Research .
- Summary of the Application : RP-cAMPS is a potent, competitive cAMP-induced activation of cAMP-dependent PKA I and II (K i s of 12.5 µM and 4.5 µM, respectively) antagonist . It is used in stem cell research to study the role of cAMP in stem cell differentiation and proliferation .
- Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .
- Results or Outcomes : RP-cAMPS is resistant to hydrolysis by phosphodiesterases . This property makes it a valuable tool for studying cAMP-dependent signaling in living cells .
Application in Cyclic Nucleotide Research
- Scientific Field : Cyclic Nucleotide Research .
- Summary of the Application : RP-cAMPS is a potent and specific competitive inhibitor of the activation of cAMP-dependent protein kinases by cAMP (IC 50 =4.9 µM) . Its cell permeability and complete resistance to cyclic nucleotide phosphodiesterases make it a unique tool for studying cAMP-dependent signaling .
- Methods of Application : RP-cAMPS can be introduced into cells by patch clamp dialysis or by plasma membrane permeabilization .
- Results or Outcomes : RP-cAMPS is significantly more lipophilic as compared to cAMP and thus has unique properties that make it a valuable tool for studying cAMP-dependent signaling .
特性
IUPAC Name |
6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPZMKSNMRTIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N6O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40992430 | |
| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
RP-cAMPS | |
CAS RN |
71774-13-5 | |
| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



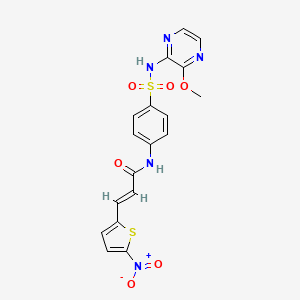
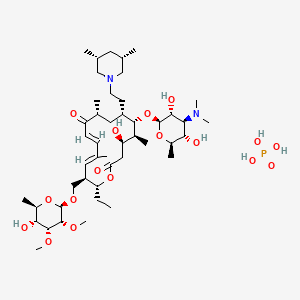

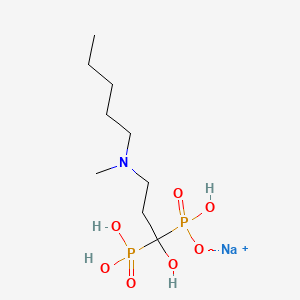
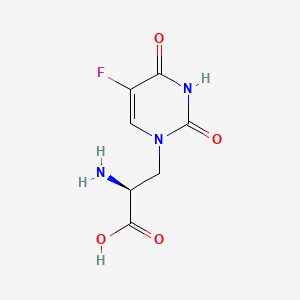
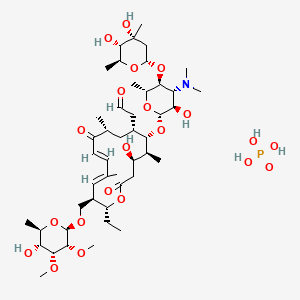
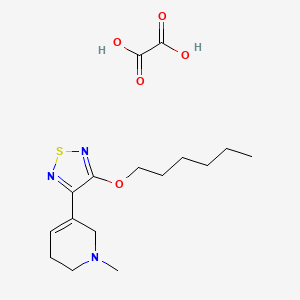
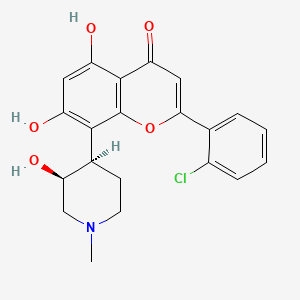
![2-Methoxy-N-[(2E)-3-[4-[[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]phenyl]amino]-6-quinazolinyl]-2-propen-1-yl]acetamide](/img/structure/B1662208.png)
